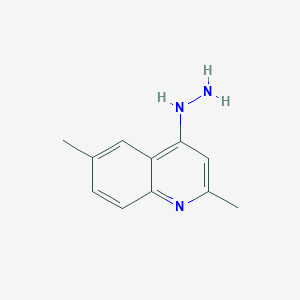

2,6-Dimethyl-4-Hydrazinoquinoline

Description

Significance of Quinoline (B57606) Derivatives in Modern Chemical Research

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org While quinoline itself has limited direct applications, its derivatives are of immense importance in diverse areas of chemical research and industry. wikipedia.orgrsc.org They are integral to the synthesis of dyes, and are used as solvents for resins and terpenes. wikipedia.org

The true significance of quinoline derivatives, however, lies in their broad spectrum of pharmacological activities. tandfonline.comorientjchem.org Over 200 biologically active quinoline and quinazoline (B50416) alkaloids have been identified, showcasing their versatility. wikipedia.org These compounds form the backbone of numerous established drugs, including antimalarials like quinine, chloroquine, and primaquine, as well as antibacterial agents such as ciprofloxacin. rsc.orgresearchgate.net The quinoline scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov This has led to extensive research into synthesizing and modifying quinoline derivatives to enhance their therapeutic potential against a wide range of diseases, including cancer, fungal infections, HIV, and Alzheimer's disease. tandfonline.commdpi.comnih.gov

Specific Context and Importance of Hydrazinoquinoline Scaffolds

Within the broader family of quinoline derivatives, hydrazinoquinolines represent a specific and important subclass. The introduction of a hydrazine (B178648) (-NHNH₂) group into the quinoline core significantly influences the molecule's chemical reactivity and biological activity. The hydrazine moiety is a potent nucleophile and can readily react with various electrophiles, making it a valuable handle for further chemical modifications and the synthesis of more complex heterocyclic systems. evitachem.comsmolecule.com

Hydrazinoquinoline scaffolds are key intermediates in the synthesis of a variety of fused heterocyclic systems, such as triazoloquinolines and pyrazolylquinolines, which themselves exhibit interesting biological properties. researchgate.netresearchgate.net The ability of the hydrazino group to form stable metal complexes has also led to their exploration in the field of coordination chemistry, with potential applications in catalysis and materials science. From a medicinal chemistry perspective, the incorporation of the hydrazino group can lead to compounds with enhanced biological activities, including antimicrobial and antitumor properties. smolecule.comresearchgate.net

Current Research Landscape and Focus on 2,6-Dimethyl-4-Hydrazinoquinoline

Current research on quinoline derivatives is highly focused on the design and synthesis of novel analogues with improved efficacy and reduced side effects. A significant area of this research involves the exploration of substituted hydrazinoquinolines. The specific compound, this compound, has garnered attention as a versatile building block in synthetic organic chemistry. cymitquimica.com Its structure, featuring methyl groups at the 2 and 6 positions of the quinoline ring and a hydrazine group at the 4-position, offers a unique combination of steric and electronic properties that can be exploited for the synthesis of new chemical entities.

While extensive research has been conducted on various hydrazinoquinoline derivatives, the publicly available information specifically on this compound is somewhat limited. However, based on the known reactivity of related compounds, it is a valuable intermediate for creating libraries of novel compounds for biological screening. The presence of the dimethyl substitution pattern can influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 29125-48-2 |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Purity | Min. 95% |

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylquinolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-3-4-10-9(5-7)11(14-12)6-8(2)13-10/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZQGJZVMUUSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethyl 4 Hydrazinoquinoline and Its Derivatives

Precursor Synthesis and Intermediate Transformations

The journey to 2,6-dimethyl-4-hydrazinoquinoline begins with the synthesis of appropriately substituted quinoline (B57606) precursors. This involves the strategic construction of the heterocyclic ring and the introduction of the necessary functional groups.

Quinoline Ring System Construction and Functionalization

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a fundamental building block in the synthesis of numerous pharmacologically important molecules. orientjchem.org Its construction can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses. acs.orgrsc.org These methods typically involve the cyclization of an aniline (B41778) derivative with a three-carbon component or the reaction of an ortho-substituted aniline with a two-carbon unit. acs.org

The reactivity of the quinoline ring allows for functionalization at various positions. Electrophilic substitution generally occurs at the 5- and 8-positions, while nucleophilic addition is favored at the 2- and 4-positions. numberanalytics.com This inherent reactivity is exploited to introduce the desired substituents required for the synthesis of this compound. The functionalization of the quinoline ring is a key strategy for expanding the chemical space and enhancing the pharmacological profiles of quinoline derivatives. rsc.orgrsc.org

Strategies for Introducing Methyl Substituents at Positions 2 and 6

The introduction of methyl groups at the 2 and 6 positions of the quinoline ring is a critical step. The synthesis of 2,6-dimethylquinoline (B146794) can be achieved through reactions such as the Doebner-Miller reaction, which involves reacting an aniline with an α,β-unsaturated ketone or aldehyde. ukzn.ac.zaontosight.ai For instance, the reaction of p-toluidine (B81030) with crotonaldehyde (B89634) can yield 2,6-dimethylquinoline.

The position of substituents on the quinoline ring can direct further C-H bond activation. A methyl group at the 6-position has been shown to direct C-H bond activation to the 4-position, which is a key step for subsequent functionalization. nih.govcsic.es

Methods for 4-Position Functionalization (e.g., aldehyde precursors, Vilsmeier-Haack reaction)

Functionalization at the 4-position of the 2,6-dimethylquinoline core is essential for the eventual introduction of the hydrazino group. One powerful method for this is the Vilsmeier-Haack reaction. This reaction, which employs a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide), can be used to introduce a formyl group at the 3-position and a chloro group at the 2-position of an N-arylacetamide precursor, leading to the formation of 2-chloro-3-formylquinolines. rsc.org These intermediates are versatile synthons for further transformations. The Vilsmeier-Haack reaction has been shown to be an efficient method for achieving useful transformations and heteroannulations on the quinoline core.

Another approach involves the synthesis of a 4-chloroquinoline (B167314) derivative. For example, 4-chloro-2,6-dimethylquinoline (B3031691) can be prepared from 4,6-dimethylquinolin-2-ol (B1593359) by treatment with phosphorus oxychloride. smolecule.com This 4-chloro intermediate is then primed for the introduction of the hydrazino group.

Hydrazino Group Introduction

The final key step in the synthesis of this compound is the introduction of the hydrazino moiety at the 4-position.

Reaction of Halogenated Quinoline Intermediates with Hydrazine (B178648) Hydrate (B1144303)

The most common and direct method for introducing the hydrazino group is the reaction of a halogenated quinoline intermediate, typically a 4-chloroquinoline derivative, with hydrazine hydrate. derpharmachemica.comevitachem.comprepchem.com This nucleophilic substitution reaction displaces the halogen atom with the hydrazino group. For example, 4-chloro-2,6-dimethylquinoline reacts with hydrazine hydrate to yield (2,6-dimethyl-quinolin-4-yl)-hydrazine. derpharmachemica.com The reaction is typically carried out by heating the reactants, often in a suitable solvent. derpharmachemica.comevitachem.com

In some cases, protection of other reactive functional groups on the quinoline ring may be necessary before reacting with hydrazine hydrate. For instance, in the synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinolines, direct reaction with hydrazine was found to be inefficient. A more successful route involved the protection of the aldehyde group, followed by displacement of the chlorine with hydrazine, and subsequent deprotection and spontaneous ring closure. arkat-usa.org

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the hydrazination reaction can be influenced by the reaction conditions and the solvent system used. Studies have shown that variations in solvent and temperature can affect the yield and reaction time. For the reaction of halogenated quinolines with hydrazine hydrate, ethanol (B145695) is a commonly used solvent, and the reaction is often carried out at elevated temperatures, such as 80-90°C. derpharmachemica.com

The choice of solvent can be critical. For instance, in the synthesis of certain diquinoline derivatives, refluxing in dry pyridine was found to be the optimal condition, providing high yields and short reaction times compared to other solvent systems like ethanol with sodium ethoxide, toluene (B28343) with triethylamine, or dimethylformamide with triethylamine. nih.gov The optimization of these parameters is crucial for developing efficient and scalable synthetic protocols.

Below is a table summarizing the reaction conditions for the synthesis of hydrazinoquinolines from their chloro precursors.

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Chloro-2-methylquinoline | Hydrazine hydrate | Ethanol | 90 | 4 | (2-Methyl-quinolin-4-yl)-hydrazine | - | derpharmachemica.com |

| 2,6-Dichloro-4-(o-chlorophenyl)quinoline | Hydrazine hydrate | - | - | - | 6-Chloro-2-hydrazino-4-(o-chlorophenyl)quinoline | - | prepchem.com |

| 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline | Hydrazine hydrate (80%) | - | Reflux | 24 | 2-Hydrazino-3-(1,3-dioxolan-2-yl)quinoline | - | arkat-usa.org |

| 4-Chloro-2,8-dimethylquinoline | Hydrazine hydrate | - | Heated | - | 4-Hydrazino-2,8-dimethylquinoline hydrochloride | - | evitachem.com |

Green Chemistry Approaches in Quinoline Derivative Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In the context of quinoline synthesis, this has led to the development of methodologies that are more environmentally benign, safer, and more efficient than classical routes. nih.gov

Key advancements in the green synthesis of quinolines include:

Eco-friendly Catalysts and Solvents: Researchers have successfully employed a variety of green catalysts to facilitate quinoline synthesis. These include p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix nih.govarene, and simple, renewable resources like formic acid. ijpsjournal.comresearchgate.net Formic acid, in particular, has been highlighted as a versatile and biodegradable catalyst that promotes the direct synthesis of quinolines from readily available anilines and aldehydes or ketones under milder conditions and with improved selectivity. ijpsjournal.com The replacement of hazardous organic solvents with greener alternatives such as water and ethanol further enhances the environmental profile of these synthetic routes. researchgate.net

Solvent-Free Reactions: A significant step towards sustainable chemistry is the elimination of solvents altogether. ijpsjournal.com Solvent-free, or neat, reaction conditions have been developed for quinoline synthesis, often involving thermal activation or the use of solid-supported catalysts. ijpsjournal.comnih.gov These methods reduce waste, lower energy consumption, and improve safety. ijpsjournal.com For instance, the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds has been achieved under solvent-free conditions at 90°C, yielding polysubstituted quinolines in short reaction times (15–60 min) and with high yields (85–96%). nih.gov

Energy-Efficient Methods: Alternative energy sources like microwave irradiation and ultrasound have been introduced to accelerate reaction times and improve yields. ijpsjournal.comnih.gov Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. ijpsjournal.com Similarly, ultrasound-assisted synthesis provides a green and efficient approach by using acoustic cavitation to enhance chemical reactivity. ijpsjournal.com

These green methodologies represent a paradigm shift, moving away from the drawbacks of traditional syntheses, which include the use of stoichiometric proportions of hazardous chemicals, high temperatures, and difficult work-up procedures. nih.gov

Electrochemical Synthetic Routes for Hydrazone-Containing Heterocycles

Organic electrosynthesis is increasingly recognized as a powerful green chemistry tool. nih.gov By using electricity as a "reagent," it often avoids the need for conventional oxidizing or reducing agents, which can be toxic or produce stoichiometric waste. researchgate.netresearcher.life This technique is particularly relevant for the synthesis of complex heterocycles derived from hydrazones, which can be readily formed from precursor compounds like this compound.

Hydrazones are versatile intermediates in organic synthesis, and their electro-oxidative transformations provide an attractive route for constructing valuable nitrogen-containing heterocycles. researchgate.netbohrium.com The general strategy involves the anodic oxidation of a hydrazone. This process can generate reactive intermediates such as carbon-centered cations or radical species, which then undergo intramolecular cyclization to form various heterocyclic rings. nih.govnih.gov

Notable applications of this methodology include:

Synthesis of Pyrazolo[4,3-c]quinolines: A straightforward electrochemical method has been developed for synthesizing pyrazolo[4,3-c]quinoline derivatives from 4-hydrazinoquinolines. researchgate.netresearcher.liferevistadechimie.ro In this process, the 4-hydrazinoquinoline (B99260) is first condensed with an aldehyde to form a linear hydrazone. researchgate.net This hydrazone then undergoes electro-oxidative cyclization. The reaction is typically performed in a simple undivided cell under a constant current, eliminating the need for external oxidizing agents or metal catalysts. researchgate.netresearcher.life

Formation of 1,2,4-Triazoles: Electrochemical oxidation of hydrazones in the presence of amines or amides can be used to construct 1,2,4-triazole (B32235) scaffolds. nih.gov The mechanism involves the initial oxidation of the hydrazone at the anode to form a cationic species. This intermediate then reacts with a nucleophile (like an amine), followed by further electrochemical oxidation and intramolecular cyclization to yield the final triazole ring. nih.gov

Synthesis of 1,3,4-Oxadiazoles: N-acyl hydrazones can be converted into 2,5-disubstituted 1,3,4-oxadiazoles via mediated electrochemical synthesis. d-nb.info Using a redox mediator like DABCO allows for a mild oxidative cyclization. The proposed mechanism involves the generation of a nitrile imine intermediate via oxidation, which then undergoes a 1,5-electrocyclization to form the oxadiazole ring. d-nb.info

The use of electrosynthesis for hydrazone-containing heterocycles offers several advantages, including mild reaction conditions, high functional group tolerance, and scalability, making it an attractive and sustainable method for industrial applications. nih.govd-nb.info

Chemical Reactivity and Derivatization of 2,6 Dimethyl 4 Hydrazinoquinoline

Hydrazone Formation and Condensation Reactions

The hydrazino moiety (-NHNH2) in 2,6-Dimethyl-4-Hydrazinoquinoline is highly nucleophilic, making it prone to reactions with electrophilic carbonyl compounds. This reactivity is the foundation for the synthesis of numerous derivatives.

Reactivity with Aldehydes and Ketones

This compound readily undergoes condensation reactions with a wide array of aldehydes and ketones to form the corresponding hydrazones, also known as Schiff bases. researchgate.netbeilstein-journals.orgderpharmachemica.com This reaction typically involves refluxing the hydrazinoquinoline with the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. rsc.orgjcsp.org.pknih.gov The resulting hydrazones are stable compounds and serve as crucial intermediates for further synthetic transformations, including the construction of complex heterocyclic systems. beilstein-journals.org

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to yield the C=N double bond characteristic of a hydrazone. researchgate.netnnl.gov.np The reactivity extends to various types of carbonyl compounds, including aromatic, heteroaromatic, and aliphatic aldehydes and ketones. researchgate.netsemanticscholar.org For instance, the condensation of 2-hydrazinyl-4,8-dimethylquinoline, a closely related compound, with 2,4-dihydroxybenzaldehyde (B120756) yields the corresponding phenolic quinolyl hydrazone. nih.gov Similarly, reactions with monosaccharides, which contain an aldehyde group, produce sugar hydrazones. jcsp.org.pk

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Hydrazinoquinoline | Aromatic/Aliphatic Aldehyde | Ethanol, Reflux | Hydrazone (Schiff Base) | researchgate.net |

| Hydrazinoquinoline | Aromatic/Aliphatic Ketone | Ethanol, Reflux | Hydrazone (Schiff Base) | researchgate.net |

| 6-Chloro-2-hydrazinoquinoline | Monosaccharide (e.g., D-glucose) | Ethanol, Acetic Acid, Reflux | Sugar Hydrazone | jcsp.org.pk |

| 7-Chloro-4-hydrazinoquinoline (B1583878) | Heteroaromatic Aldehyde | Ethanol, Room Temperature | Heteroaromatic Hydrazone | semanticscholar.org |

| 2-Hydrazinyl-4,8-dimethylquinoline | 2,4-Dihydroxybenzaldehyde | Condensation | Phenolic Quinolyl Hydrazone | nih.gov |

This table presents examples of hydrazone formation from various hydrazinoquinoline derivatives, illustrating the general reactivity applicable to this compound.

Cyclization Reactions and Heterocycle Annulation

The hydrazinoquinoline scaffold and its hydrazone derivatives are pivotal starting materials for intramolecular and intermolecular cyclization reactions, leading to the annulation of new heterocyclic rings onto the quinoline (B57606) framework.

Synthesis of Triazoloquinoline Derivatives

Triazoloquinolines can be synthesized from this compound through several cyclization strategies. One common method involves the reaction of the hydrazinoquinoline with compounds containing a single carbon atom that can react with both nitrogen atoms of the hydrazine (B178648) moiety. For example, reacting a hydrazinoquinoline with triethyl orthoformate in a high-boiling solvent like n-butanol leads to the formation of a researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]quinoline system. clockss.org Another approach is the reaction with carbon disulfide (CS2) in pyridine (B92270), which yields a triazoloquinoline-thione derivative. researchgate.net

Furthermore, cyclization can be achieved by reacting the hydrazinoquinoline with carboxylic acids. bohrium.com For instance, heating with formic acid or acetic acid results in the formation of the corresponding 1,2,4-triazolo[4,3-a]quinoline or its 5-methyl substituted analogue, respectively. researchgate.net Oxidative cyclization of the pre-formed hydrazones is another effective route. Treatment of sugar hydrazones with iron(III) chloride can afford acyclic nucleosides of triazoloquinolines. jcsp.org.pk

| Hydrazinoquinoline Derivative | Reagent | Product | Reference |

| 2-Hydrazino-4-phenylquinoline | Triethyl Orthoformate | 1-Substituted-s-phenyl-s-triazolo[4,3-a]quinoline | |

| 2-Hydrazinoquinoline (B107646) | Carbon Disulfide | 1,2,4-Triazolo-[4,3-a]-quinolin-1-(2H)-thione | researchgate.net |

| 2-Hydrazinoquinoline | Formic Acid | 1,2,4-Triazolo-[4,3-a]-quinoline | researchgate.net |

| 2-Hydrazinoquinoline | Acetic Acid | 5-Methyl-1,2,4-triazolo[4,3-a]-quinoline | researchgate.net |

| 6-Chloro-2-hydrazinoquinoline sugar hydrazone | Iron (III) Chloride | Acyclic nucleoside of triazoloquinoline | jcsp.org.pk |

This table showcases various methods for synthesizing triazoloquinoline systems from hydrazinoquinolines.

Synthesis of Tetrazoloquinoline Derivatives

The fusion of a tetrazole ring to the quinoline system can be accomplished via diazotization of the hydrazino group. researchgate.net Treating this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid like HCl) at low temperatures leads to the formation of an intermediate azide (B81097). This azide then undergoes intramolecular cyclization to yield the fused tetrazolo[1,5-a]quinoline (B14009986) system. researchgate.net This reaction provides a direct pathway to this important class of fused heterocycles. researchgate.netresearchgate.net

Synthesis of Pyrazoloquinoline Derivatives

The synthesis of pyrazoloquinolines from this compound typically involves reactions with 1,3-dicarbonyl compounds or their equivalents. researchgate.net The hydrazinoquinoline acts as a dinucleophile, reacting with the two electrophilic centers of the dicarbonyl compound to form the pyrazole (B372694) ring.

Common reagents for this transformation include acetylacetone (B45752) and ethyl acetoacetate. researchgate.netresearchgate.net The reaction mechanism generally starts with the condensation of the more reactive carbonyl group with the hydrazino group to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl group, leading to cyclization and subsequent dehydration to form the stable aromatic pyrazole ring fused to the quinoline core. researchgate.net These reactions result in the formation of 2-(substituted pyrazol-1-yl)quinolines. researchgate.net

| Hydrazinoquinoline Reactant | 1,3-Dicarbonyl Compound | Product System | Reference |

| Substituted 2-Hydrazinoquinoline | Acetyl Acetone | 2-(Dimethyl-pyrazol-1-yl)quinoline | researchgate.net |

| Substituted 2-Hydrazinoquinoline | Ethyl Acetoacetate | 2-(Methyl-pyrazolone-1-yl)quinoline | researchgate.net |

| 4-Hydrazinoquinolines | β-Dicarbonyl compounds | 4-Pyrazolylquinolines | researchgate.net |

This table illustrates the synthesis of pyrazoloquinoline derivatives using 1,3-dicarbonyl compounds.

Formation of Other Fused Quinoline Systems (e.g., Pyrano[2,3-c]pyrazolylquinolines)

The versatility of this compound extends to the synthesis of more complex, multi-ring heterocyclic systems. An example is the formation of pyrano[2,3-c]pyrazolylquinolines. researchgate.net This synthesis can be achieved by reacting the hydrazinoquinoline with a suitable polyfunctional reagent like diethyl ethoxymethylene malonate. researchgate.net This type of reaction likely proceeds through a series of condensation and cyclization steps, ultimately yielding the fused pyranopyrazole structure attached to the quinoline ring. The synthesis of pyrano[2,3-c]pyrazole scaffolds can also be achieved through multi-component reactions involving hydrazine derivatives, aldehydes, malononitrile, and ethyl acetoacetate, highlighting a potential pathway for creating hybrid molecules incorporating the 2,6-dimethylquinoline (B146794) moiety. nih.govresearchgate.net

Oxidation and Reduction Pathways of the Hydrazino Moiety

The hydrazino group (-NHNH₂) attached to the 2,6-dimethylquinoline scaffold is susceptible to both oxidation and reduction, leading to distinct product classes. The specific outcome of the reaction is highly dependent on the reagents and conditions employed.

Oxidation: The oxidation of hydrazinoquinolines can proceed through several pathways. A common transformation involves the oxidative removal of the entire hydrazino group, replacing it with a hydrogen atom to yield the parent quinoline. Studies on various hydrazinoquinolines have shown that reagents like aqueous cupric sulfate (B86663) or a combination of oxygen and ethanolic alkali are effective for this de-hydrazination process. rsc.org For instance, the oxidation of hydrazino-azanaphthalenes with cupric sulfate in dilute acetic acid or water typically yields the corresponding parent heterocycle in high yields (often exceeding 70%). rsc.org In some cases, particularly when the hydrazino group is at the 2- or 4-position, the corresponding hydroxyquinoline can be formed as a byproduct. rsc.org

Other oxidizing agents, such as potassium permanganate (B83412) and hydrogen peroxide, can also be employed, potentially leading to the formation of azo compounds (R-N=N-R) or other oxidized derivatives, depending on the specific reaction conditions. evitachem.comsmolecule.com

Reduction: The reduction of the hydrazino moiety typically results in the cleavage of the N-N bond to form the corresponding aminoquinoline. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are used for this transformation. evitachem.com This reaction provides a synthetic route to 4-amino-2,6-dimethylquinoline from its hydrazino precursor.

| Reaction Type | Reagent(s) | General Product | Reference |

|---|---|---|---|

| Oxidative De-hydrazination | Aqueous Cupric Sulfate | Parent Quinoline | rsc.org |

| Oxidative De-hydrazination | Oxygen / Ethanolic Alkali | Parent Quinoline / Hydroxyquinoline | rsc.org |

| General Oxidation | Potassium Permanganate (KMnO₄) | Quinoline Derivatives | evitachem.com |

| General Reduction | Sodium Borohydride (NaBH₄) | Aminoquinoline | evitachem.com |

Nucleophilic Substitution Reactions of the Hydrazino Moiety

The hydrazino group possesses two nitrogen atoms with lone pairs of electrons, making it a potent binucleophile. The terminal nitrogen (-NH₂) is particularly reactive and readily participates in nucleophilic substitution and condensation reactions. This reactivity is extensively utilized for the synthesis of a wide array of heterocyclic derivatives.

A cornerstone reaction of this compound is its condensation with carbonyl compounds. It reacts readily with aldehydes and ketones to form stable hydrazone derivatives. smolecule.comevitachem.com This reaction is often the first step in more complex transformations.

One of the most significant applications of this reactivity is in the synthesis of pyrazole rings through cyclocondensation reactions with 1,3-dicarbonyl compounds. When this compound is treated with β-diketones such as acetylacetone or β-ketoesters like ethyl acetoacetate, a cyclization reaction occurs to form a pyrazole ring fused to the quinoline nitrogen. researchgate.net The reaction is initiated by the nucleophilic attack of the terminal amino group of the hydrazine on one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular condensation to form the heterocyclic ring. nih.govnih.govresearchgate.net

The versatility of the hydrazino group extends to reactions with other electrophiles. For example, reaction with nitrous acid can yield tetrazolo-quinolines, while reaction with reagents like acetic anhydride (B1165640) or benzoyl chloride can lead to the formation of triazolo-quinolines. researchgate.net These reactions underscore the utility of this compound as a scaffold for building complex, fused heterocyclic systems.

| Reactant/Electrophile | Reaction Type | Resulting Derivative | Reference |

|---|---|---|---|

| Aldehydes / Ketones | Condensation | Hydrazones | smolecule.comevitachem.com |

| Acetylacetone (a β-diketone) | Cyclocondensation | Pyrazolyl-quinolines | researchgate.net |

| Ethyl Acetoacetate (a β-ketoester) | Cyclocondensation | Pyrazolonyl-quinolines | researchgate.net |

| Nitrous Acid (HONO) | Cyclization | Tetrazolo-quinolines | researchgate.net |

| Acetic Anhydride | Cyclization | Triazolo-quinolines | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the 2,6-Dimethyl-4-Hydrazinoquinoline molecule.

FT-IR Spectroscopy: The FT-IR spectrum of related hydrazinoquinoline derivatives shows distinct absorption bands that confirm the presence of key functional groups. For instance, in a closely related compound, 4,6-dimethyl-2-(salicylidenehydrazino) quinoline (B57606), significant peaks are observed at approximately 3050 cm⁻¹ for the -NH stretch of the hydrazine (B178648) moiety and 1608 cm⁻¹ for the C=N bond. Another study on a Schiff base derived from 7-chloro-4-hydrazinoquinoline (B1583878) reported bands corresponding to these groups, further validating the technique's utility. acs.org The analysis of 2,4,6-trinitrotoluene (B92697) (TNT), which also contains nitro groups, highlights the specificity of FT-IR in identifying functional groups, with characteristic peaks for nitro groups observed between 1562-1535 cm⁻¹ and 1359-1328 cm⁻¹. openbiotechnologyjournal.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not abundant, studies on related molecules like 2,6-dimethylaniline (B139824) show characteristic peaks that can be used for comparative analysis. researchgate.net The technique is particularly useful for identifying non-polar bonds and symmetric vibrations which may be weak or absent in the FT-IR spectrum. For instance, the Raman spectrum of technical silicon, a component in some related syntheses, displays an intense line at 520 cm⁻¹. ineosopen.org

Table 1: Key Vibrational Frequencies for Hydrazinoquinoline Derivatives

| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Hydrazine) | FT-IR | 3050 | |

| C=N Stretch | FT-IR | 1608 | |

| C-O Stretch | FT-IR | 1253 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Connectivity

NMR spectroscopy is a cornerstone for elucidating the precise structural arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of protons and their neighboring atoms. In a derivative, 4,6-dimethyl-2-(salicylidenehydrazino) quinoline, the ¹H NMR spectrum in CDCl₃ shows a singlet for the -NH proton at δ 11.2 ppm. sci-hub.se The aromatic protons appear as a multiplet in the range of δ 7.0 to 7.8 ppm, and the two methyl groups (–CH₃) appear as singlets at δ 2.4 and δ 3.3 ppm. sci-hub.se

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For a related compound, 2,6-dimethyl-4-thiocyanato-phenol, the methyl group carbons appear at δ 15.9 ppm, while the aromatic carbons resonate between δ 111.5 and δ 154.5 ppm. rsc.org In another example, 2,6-diacetylpyridine (B75352) bis(thiosemicarbazone), the methyl carbon signal is at δ 21.42 ppm. scirp.org The symmetry in molecules like 2,4-dimethylpentane (B89610) reduces the number of unique carbon signals, a principle that also applies to the symmetrically substituted quinoline ring. docbrown.info

Table 2: Representative NMR Chemical Shifts (δ, ppm) for Substituted Quinolines and Related Structures

| Nucleus | Functional Group/Position | Chemical Shift (ppm) | Solvent | Reference |

| ¹H | -NH (Hydrazine derivative) | 11.2 (s) | CDCl₃ | sci-hub.se |

| ¹H | Aromatic protons | 7.0-7.8 (m) | CDCl₃ | sci-hub.se |

| ¹H | -CH₃ | 2.4 (s), 3.3 (s) | CDCl₃ | sci-hub.se |

| ¹³C | -CH₃ | 15.9 | CDCl₃ | rsc.org |

| ¹³C | Aromatic C | 111.5 - 154.5 | CDCl₃ | rsc.org |

(s = singlet, m = multiplet)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule. Studies on various hydrazinoquinoline derivatives and their metal complexes show absorption bands in the UV-Vis region, which are useful for understanding their electronic properties. acs.orgrsc.org The electronic spectra of these compounds provide insights into the π-π* and n-π* transitions associated with the quinoline ring system and the hydrazine moiety.

Mass Spectrometry Techniques (ESI-MS, LC-MS/MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable.

ESI-MS: This soft ionization technique is ideal for analyzing polar and thermally labile molecules. It allows for the accurate determination of the molecular ion peak, confirming the molecular weight of the compound.

LC-MS/MS: When coupled with liquid chromatography, tandem mass spectrometry provides both separation and structural information. The fragmentation patterns observed in the MS/MS spectra are crucial for confirming the structure of the parent molecule. The use of 2-hydrazinoquinoline (B107646) as a derivatizing agent in LC-MS analysis of biological samples highlights the utility of this class of compounds in mass spectrometry applications. nih.gov The fragmentation of the derivatized molecules provides clear structural information. nih.gov

Thermal Analysis (Thermogravimetric Analysis - TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of this compound. This technique measures the change in mass of a sample as a function of temperature. The resulting TGA curve provides information about decomposition temperatures and the presence of any volatile components. TGA has been used to study the thermal properties of metal complexes derived from related quinoline-based ligands, indicating their stability profiles. acs.org For example, the TGA of an Osmium(III) complex with a ligand derived from 4,6-dimethyl-2-hydrazinoquinoline was used to characterize its thermal decomposition.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₁H₁₃N₃) to confirm the purity and empirical formula of the synthesized this compound. For a derivative of 4,6-dimethyl-2-hydrazinoquinoline, the calculated elemental composition was C, 72.24%; H, 5.6%; N, 14.0%, which closely matched the found values of C, 72.59%; H, 5.8%; N, 13.5%. sci-hub.se

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₃N₃)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 71.32% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.08% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.68% |

| Total | 187.246 | 100.00% |

Computational Chemistry Investigations of 2,6 Dimethyl 4 Hydrazinoquinoline

Quantum Chemical Methodologies (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. researchgate.net DFT methods balance computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 2,6-Dimethyl-4-Hydrazinoquinoline. These calculations provide insights into the geometric, electronic, and energetic properties of the molecule. researchgate.netdntb.gov.ua

The choice of a functional and a basis set is a critical step in performing DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used because it often yields results that correlate well with experimental data for a variety of molecules. researchgate.nettandfonline.com

The 6-311++G(d,p) basis set is a triple-zeta Pople-style basis set. This designation indicates:

6-311 : Each core atomic orbital is described by a single basis function (a contraction of 6 primitive Gaussian functions), and each valence atomic orbital is split into three basis functions (contracted from 3, 1, and 1 primitive Gaussians).

++G : Diffuse functions are added to both hydrogen and heavy atoms, which are essential for accurately describing systems with lone pairs, anions, or weak intramolecular interactions like hydrogen bonds.

(d,p) : Polarization functions (d-type for heavy atoms, p-type for hydrogen atoms) are included to allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately. researchgate.nettandfonline.com

The combination of B3LYP with the 6-311++G(d,p) basis set is a robust level of theory for optimizing molecular geometries and calculating electronic properties. rsc.org

Geometrical and Conformational Analysis

A primary goal of computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule.

Geometry optimization is a computational process that locates the minimum energy structure of a molecule. tandfonline.com For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. A subsequent frequency calculation is necessary to confirm that the optimized structure corresponds to a true energy minimum (i.e., has no imaginary frequencies). rsc.org This analysis would yield the precise bond lengths, bond angles, and dihedral angles that define the molecule's most stable conformation.

The structure of this compound allows for the possibility of intramolecular hydrogen bonding between the hydrogen atoms of the hydrazino group (-NHNH₂) and the nitrogen atom of the quinoline (B57606) ring. Computational methods can identify and characterize these interactions by analyzing the distance between the hydrogen donor and acceptor atoms and the corresponding bond angle. Techniques like Natural Bond Orbital (NBO) analysis can further quantify the strength of these interactions by calculating the stabilization energy (E(2)) associated with the orbital overlap between the lone pair of the acceptor atom and the antibonding orbital of the donor bond. tandfonline.com

Electronic Structure Characterization

Understanding the distribution of electrons within the molecule is key to predicting its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the primary electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher nucleophilicity. youtube.com

LUMO : This orbital is the primary electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small gap suggests the molecule is more reactive. rsc.org A DFT calculation at the B3LYP/6-311++G(d,p) level would provide the energies of these orbitals and the resulting energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactivity. It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential, which are susceptible to electrophilic attack, while blue signifies regions of positive potential, indicating likely sites for nucleophilic attack.

For this compound, an MEP analysis would be expected to highlight the electronegative nitrogen atoms of the quinoline ring and the hydrazino group as regions of high electron density (red). The hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential (blue). This mapping provides a qualitative prediction of how the molecule would interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, often represented as E(2) energies, indicate the stabilization energy resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

In the case of this compound, NBO analysis would identify the lone pairs on the nitrogen and oxygen atoms as significant donor orbitals. The antibonding orbitals of the quinoline ring system would act as key acceptors. The magnitude of the E(2) energies would quantify the extent of hyperconjugative and resonance effects, providing insight into the electronic stability and the nature of the chemical bonds within the molecule.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used to visualize the regions of high electron localization, which correspond to chemical bonds and lone pairs. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons.

An ELF analysis of this compound would provide a topological map of its electron density. It would clearly delineate the core, bonding, and non-bonding electron basins. This would allow for a quantitative characterization of the chemical bonds and a visual confirmation of the Lewis structure representation of the molecule. The degree of electron delocalization within the aromatic quinoline ring would also be evident from the ELF topology.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks, understand the underlying molecular motions and electronic transitions, and validate their computational models.

Theoretical Vibrational Spectra (IR, Raman) Simulation

Theoretical calculations of infrared (IR) and Raman spectra are performed by computing the second derivatives of the energy with respect to the atomic coordinates. This yields the vibrational frequencies and their corresponding intensities. Comparing the simulated spectra with experimental data allows for a detailed assignment of the vibrational modes of the molecule.

For this compound, a theoretical vibrational analysis would predict the frequencies associated with the stretching and bending modes of its functional groups, such as the N-H and C-H stretches of the hydrazino and methyl groups, and the characteristic vibrations of the quinoline ring. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable computational tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors of the nuclei in a molecule. The chemical shifts are then determined by referencing these values to a standard, such as Tetramethylsilane (TMS).

A theoretical NMR study of this compound would provide the predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. These calculated values, when compared to experimental NMR data, can confirm the molecular structure and aid in the assignment of ambiguous signals in the experimental spectrum.

Time-Dependent DFT (TD-DFT) for Electronic Transitions (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the excited-state properties of molecules, including the electronic transitions that give rise to UV-Vis absorption spectra. TD-DFT calculations yield the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in the transitions.

For this compound, a TD-DFT analysis would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. This information is crucial for understanding the photophysical properties of the molecule and interpreting its experimental UV-Vis spectrum. The analysis would identify which parts of the molecule (the quinoline core, the hydrazino group, or the methyl substituents) are primarily involved in the absorption of light.

Intermolecular Interactions and Crystal Packing (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules pack in the solid state. The analysis involves partitioning the crystal electron density into molecular fragments, allowing for the exploration of close contacts between neighboring molecules.

For a molecule like this compound, the Hirshfeld surface would be complex, reflecting the varied nature of its constituent atoms. The analysis generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. Although a specific Hirshfeld analysis for this compound is not available in the cited literature, analysis of related structures, such as other quinoline derivatives and hydrazones, provides insight into the expected interactions. researchgate.netnih.govmdpi.com

Key intermolecular interactions that would be anticipated to govern the crystal packing of this compound include:

N-H···N Hydrogen Bonds: The hydrazino group provides both a hydrogen bond donor (-NH) and acceptor (-NH2), which could form strong hydrogen bonds with the quinoline ring nitrogen or adjacent hydrazino groups.

C-H···π Interactions: The hydrogen atoms of the methyl groups and the quinoline ring can interact with the π-system of adjacent aromatic rings.

π-π Stacking: The planar quinoline ring system is expected to participate in π-π stacking interactions with neighboring molecules.

The fingerprint plots for similar heterocyclic molecules quantify the relative contributions of these different interactions to the total Hirshfeld surface. nih.govnih.gov For instance, O⋯H/H⋯O and H···H contacts are often the most prevalent interactions in related structures. nih.govnih.gov The red spots on a Hirshfeld surface mapped over a normalized contact distance (d_norm) highlight the shortest and most significant intermolecular contacts, which typically correspond to hydrogen bonds. researchgate.netnih.gov

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Heterocyclic Compounds

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Significance |

|---|---|---|

| H···H | 40 - 60% | Represents the extent of van der Waals forces and surface contacts. mdpi.comnih.gov |

| O···H / N···H | 15 - 40% | Indicates the presence and strength of hydrogen bonding. nih.govnih.gov |

| C···H | 10 - 25% | Highlights C-H···π interactions and other weaker contacts. mdpi.comnih.gov |

| C···C | 3 - 10% | Suggests the presence of π-π stacking interactions. |

Advanced Molecular Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, structural stability, and molecular interactions over time. nih.govdovepress.com

For this compound, an MD simulation could be employed to understand its structural dynamics and stability. The simulation would track the positions and velocities of all atoms in the molecule over a specific period, revealing its flexibility and preferred conformations in various environments (e.g., in a vacuum, in solution). nih.gov Key parameters analyzed in MD simulations to assess stability include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformational equilibrium. dovepress.comresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues and indicates their fluctuation around their average position. High RMSF values highlight flexible regions of the molecule, such as the hydrazino group, while low values indicate more rigid parts, like the quinoline ring system. dovepress.comresearchgate.net

MD simulations can identify mobile regions in a molecule that could be targeted for modification to enhance stability. nih.gov For example, understanding the flexibility of the hydrazino moiety is crucial as it is the primary site for forming Schiff bases or coordinating with metal ions.

The hydrazino group of this compound makes it an excellent precursor for synthesizing ligands that can form coordination complexes with transition metals. When these ligands coordinate to paramagnetic metal ions, the resulting complexes can exhibit interesting magnetic properties, such as magnetic anisotropy. This property, which describes the directional dependence of a molecule's magnetic moment, is crucial for the development of Single-Molecule Magnets (SMMs). researchgate.net

Quantum chemical modeling is essential for understanding and predicting the magnetic anisotropy of these complexes. researchgate.net Methods like the state-of-the-art SA-CASSCF (State-Averaged Complete Active Space Self-Consistent Field) combined with NEVPT2 (N-Electron Valence State Perturbation Theory) are used to calculate the zero-field splitting (ZFS) parameters, primarily the axial parameter (D) and the rhombic parameter (E). dntb.gov.ua The sign and magnitude of the D value determine the nature of the magnetic anisotropy: a negative D value (easy-axis anisotropy) is typically sought for SMM behavior, while a positive D value indicates easy-plane anisotropy. researchgate.net

Studies on related systems, such as Ni(II) and Co(II) complexes with ligands derived from the condensation of diacetyl with 2-hydrazinoquinoline (B107646), have shown that these molecules can exhibit significant magnetic anisotropy. dntb.gov.uater-arkhiv.ru The calculations reveal how the coordination geometry around the metal ion and the electronic properties of the ligand influence the splitting of the metal's d-orbitals, which is the origin of the magnetic anisotropy. researchgate.net For instance, in hexacoordinated Ni(II) complexes with ligands derived from 2-hydrazinoquinoline, quantum chemical modeling has shown three-axis magnetic anisotropy with a positive D value. dntb.gov.uarjraap.com

Table 2: Calculated Magnetic Anisotropy Parameters for a Related Ni(II) Complex

| Complex | Computational Method | Calculated D value (cm⁻¹) | Experimental D value (cm⁻¹) | Reference |

|---|---|---|---|---|

| [NiL(NCS)₂]·0,5CH₃OH·1,5H₂O (where L is derived from 2-hydrazino-4,6-dimethylpyrimidine) | SA-CASSCF+NEVPT2 | 11.5 | 8.79 | dntb.gov.ua |

Note: The table shows data for a closely related complex to illustrate the application of the method.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nanobioletters.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nanobioletters.comresearchgate.net

The quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antitubercular, antimalarial, and anticancer properties. nanobioletters.comdovepress.commdpi.comscholarsresearchlibrary.com QSAR studies on quinoline derivatives have been instrumental in identifying the key structural features required for their activity.

These studies typically involve the following steps:

Data Set Collection: A series of quinoline compounds with experimentally determined biological activities is compiled. dovepress.com

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical relationship between the descriptors and the biological activity. dovepress.commdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. researchgate.netdovepress.com

For quinoline scaffolds, QSAR studies have revealed that the presence of the quinoline ring itself is often essential for activity. dovepress.com The models, often visualized as contour maps in 3D-QSAR, highlight specific regions around the scaffold where steric bulk, positive or negative electrostatic potential, or hydrogen bond donors/acceptors are favorable or unfavorable for activity. dovepress.com For example, a 3D-QSAR study on quinoline hydrazones as antitubercular agents identified that the quinoline ring and the hydrazone linkage (–CH=N–) are crucial for activity. dovepress.com

Table 3: Statistical Parameters for Representative 3D-QSAR Models of Quinoline Derivatives

| QSAR Model | Target Activity | q² (Cross-validated r²) | r² (Non-validated r²) | pred_r² (External validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | Antitubercular | 0.617 | 0.810 | - | dovepress.com |

| CoMSIA | Antitubercular | 0.631 | 0.755 | - | dovepress.com |

| 2D-QSAR | Antimalarial (P. falciparum) | - | - | 0.845 | mdpi.com |

| 2D-QSAR | Antitubercular | 0.816 | 0.918 | 0.642 | scholarsresearchlibrary.com |

These models serve as powerful predictive tools for designing novel quinoline derivatives, including those based on the this compound scaffold, with potentially enhanced biological efficacy. researchgate.net

Coordination Chemistry of 2,6 Dimethyl 4 Hydrazinoquinoline Derived Ligands

Design and Synthesis of Schiff Base Ligands Incorporating the 2,6-Dimethyl-4-Hydrazinoquinoline Moiety

The design of Schiff base ligands originating from this compound is centered around the condensation reaction between the terminal primary amine of the hydrazine (B178648) group and a suitable carbonyl compound, such as an aldehyde or a ketone. This reaction creates an azomethine (-C=N-) linkage, which is a key coordinating site in the resulting Schiff base ligand. science.govmdpi.comnih.gov

The general synthetic route involves the refluxing of equimolar amounts of this compound with a selected aldehyde or ketone in a suitable solvent, often ethanol (B145695). A catalytic amount of acid, such as p-toluenesulfonic acid, can be employed to facilitate the dehydration and promote the formation of the imine. mdpi.com The choice of the carbonyl precursor is a critical aspect of the ligand design, as it introduces additional donor atoms and steric or electronic features that can influence the coordination behavior of the final ligand and the geometry of the resulting metal complexes. For instance, the use of salicylaldehyde (B1680747) or its derivatives introduces a phenolic hydroxyl group ortho to the aldehyde, creating a potential O,N,N-tridentate donor set.

The general reaction for the synthesis of these Schiff base ligands can be represented as follows:

The resulting Schiff base ligands are typically colored solids and can be purified by recrystallization from appropriate solvents. Their structures are confirmed using standard spectroscopic techniques, including FT-IR, ¹H NMR, and mass spectrometry.

Formation of Metal Complexes with this compound Derivatives

The Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metal ions. The coordination typically occurs through the nitrogen atom of the quinoline (B57606) ring, the azomethine nitrogen, and often another donor atom from the aldehyde or ketone precursor, such as a phenolic oxygen.

Synthesis and Characterization of Cobalt (II) Complexes

Cobalt(II) complexes of Schiff bases derived from hydrazinoquinoline have been synthesized and characterized. researchgate.netscirp.orgglobalresearchonline.netresearchgate.netresearchgate.netresearchgate.net The synthesis generally involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride or acetate, with the pre-synthesized Schiff base ligand in a suitable solvent. The resulting complexes are typically colored and can be isolated as crystalline solids.

Characterization using techniques such as infrared (IR) spectroscopy confirms the coordination of the ligand to the metal ion. A shift in the ν(C=N) (azomethine) stretching frequency to a lower or higher wavenumber upon complexation is indicative of the nitrogen atom's involvement in bonding. The magnetic susceptibility measurements and electronic spectral data are crucial in determining the geometry of the complexes. Cobalt(II) complexes with these ligands have been reported to exhibit both octahedral and square planar geometries, depending on the specific ligand and reaction conditions. researchgate.netglobalresearchonline.net For instance, mononuclear Co(II) complexes of substituted hydrazino quinoline Schiff bases have been found to possess a distorted octahedral geometry, with the ligand acting as a tridentate NNO donor. researchgate.net

Table 1: Spectroscopic and Magnetic Data for a Representative Cobalt(II) Complex

| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) | Electronic Spectra λ_max (nm) | Proposed Geometry |

| [Co(L)Cl(H₂O)₂] | Dark Brown | Low (non-electrolyte) | ~4.8-5.2 | ~550, ~680 | Octahedral |

Note: L represents a Schiff base ligand derived from this compound. Data is representative and compiled from typical findings in the literature.

Synthesis and Characterization of Nickel (II) Complexes

Nickel(II) complexes with Schiff base ligands derived from this compound can be prepared by reacting a nickel(II) salt with the ligand in an alcoholic solution. researchgate.netresearchgate.netnih.govscience.govresearchgate.netluc.edusemanticscholar.orgjchemlett.comreading.ac.uk The nature of the anion of the nickel salt and the solvent can influence the final structure of the complex.

The coordination of the ligand is confirmed by IR spectroscopy through the shift of the azomethine stretching vibration. Electronic spectra of these complexes typically show d-d transitions that are characteristic of the coordination environment around the Ni(II) ion. Depending on the ligand's denticity and the reaction conditions, both square planar and octahedral geometries are commonly observed for Ni(II) complexes. nih.govresearchgate.net For instance, in some hydrazone complexes, the Ni(II) ion is coordinated by the tridentate ligand and a pyridine (B92270) molecule, resulting in a square-planar geometry. nih.gov In other cases, two tridentate ligands coordinate to the nickel atom to form an octahedral complex. nih.gov

Table 2: Characterization Data for a Representative Nickel(II) Complex

| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) | Electronic Spectra λ_max (nm) | Proposed Geometry |

| [Ni(L)₂(H₂O)₂] | Green | Low (non-electrolyte) | ~2.9-3.4 | ~400, ~650, ~950 | Octahedral |

Note: L represents a Schiff base ligand derived from this compound. Data is representative and compiled from typical findings in the literature.

Synthesis and Characterization of Uranyl (II) Complexes

Uranyl(VI) complexes of Schiff base hydrazones, including those derived from hydrazinoquinolines, have been synthesized and studied. nih.govmdpi.commdpi.comekb.egnih.govosti.govlifesciencesite.comresearchgate.netnih.gov The synthesis typically involves the reaction of a uranyl(VI) salt, such as uranyl(VI) nitrate (B79036) or acetate, with the Schiff base ligand. The linear O=U=O moiety is a characteristic feature of these complexes.

IR spectroscopy is a key tool for characterization, with a strong absorption band in the 900-1000 cm⁻¹ region being indicative of the asymmetric stretching vibration of the O=U=O group. The ligands typically coordinate to the uranyl ion in the equatorial plane. The coordination number of the uranium atom in these complexes is often six or seven, resulting in a hexagonal or pentagonal bipyramidal geometry, respectively. nih.gov

Table 3: Spectroscopic Data for a Representative Uranyl(II) Complex

| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | IR Spectra ν(O=U=O) (cm⁻¹) | ¹H NMR | Proposed Geometry |

| [UO₂(L)₂(H₂O)] | Yellow | Low (non-electrolyte) | ~920 | Signals show coordination shifts | Pentagonal Bipyramidal |

Note: L represents a Schiff base ligand derived from this compound. Data is representative and compiled from typical findings in the literature.

Synthesis and Characterization of Copper (II) Complexes

Copper(II) complexes of Schiff bases derived from this compound can be readily synthesized by reacting a copper(II) salt with the ligand. nih.govscielo.brrsc.orgresearchgate.netbendola.comnih.govmdpi.comnih.gov The resulting complexes are often colored and paramagnetic.

The mode of coordination is established through IR spectroscopy, with shifts in the ν(C=N) band. The electronic spectra of copper(II) complexes usually exhibit a broad d-d transition band in the visible region, the position of which is sensitive to the coordination geometry. Depending on the specific ligand and the counter-ion from the copper salt, these complexes can adopt various geometries, including square planar, tetrahedral, and square pyramidal. nih.gov For example, studies on related phenolic quinolyl hydrazone complexes of copper(II) have shown that the geometry can be influenced by the coordinating ability of the counter anion. nih.gov

Table 4: Characterization of a Representative Copper(II) Complex

| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) | Electronic Spectra λ_max (nm) | Proposed Geometry |

| [Cu(L)Cl] | Green | Low (non-electrolyte) | ~1.7-2.2 | ~600-700 | Distorted Square Planar/Tetrahedral |

Note: L represents a Schiff base ligand derived from this compound. Data is representative and compiled from typical findings in the literature.

Ligand Field and Coordination Geometry in Metal Complexes

The electronic properties and coordination geometry of the metal complexes derived from this compound Schiff bases are intrinsically linked to the ligand field exerted by the coordinating atoms.

In the case of Cobalt(II) complexes , an octahedral ligand field results in three spin-allowed d-d transitions, although they are often broad and not all are always observed. The magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.7-5.2 B.M. nih.gov For square planar Co(II) complexes, the magnetic moments are lower.

For Nickel(II) complexes , an octahedral geometry gives rise to three spin-allowed transitions, which are often observed in the electronic spectra and are useful for calculating ligand field parameters such as the crystal field splitting energy (10Dq) and the Racah parameter (B). The magnetic moments for octahedral Ni(II) complexes are typically in the range of 2.9-3.4 B.M. nih.gov Square planar Ni(II) complexes are diamagnetic.

The Uranyl(II) complexes are diamagnetic due to the d⁰ electronic configuration of U(VI). The electronic spectra are dominated by ligand-to-metal charge transfer bands rather than d-d transitions. nih.gov The geometry is primarily dictated by the steric requirements of the ligands coordinating in the equatorial plane around the linear O=U=O axis, leading to high coordination numbers. nih.gov

In Copper(II) complexes , the d⁹ configuration leads to a Jahn-Teller distortion, often resulting in distorted geometries such as square planar or square pyramidal. The electronic spectra typically show a broad, asymmetric band in the visible region, which is a composite of several d-d transitions. The position and shape of this band provide insights into the coordination environment. nih.gov

The nature of the substituents on the Schiff base ligand, derived from the aldehyde or ketone precursor, plays a significant role in modulating the ligand field strength and, consequently, the electronic and magnetic properties of the resulting metal complexes.

Table 5: Summary of Common Geometries and Electronic Properties

| Metal Ion | Typical Coordination Geometries | Typical Magnetic Properties | Key Spectroscopic Features |

| Cobalt(II) | Octahedral, Square Planar | Paramagnetic | d-d transitions in visible region |

| Nickel(II) | Octahedral, Square Planar | Paramagnetic (octahedral), Diamagnetic (square planar) | d-d transitions in visible/near-IR |

| Uranyl(II) | Pentagonal Bipyramidal, Hexagonal Bipyramidal | Diamagnetic | Strong ν(O=U=O) in IR, LMCT bands in UV-Vis |

| Copper(II) | Square Planar, Distorted Tetrahedral, Square Pyramidal | Paramagnetic | Broad d-d band in visible region |

Denticity and Donor Atom Characterization (e.g., NNO Tridentate Ligands)

Ligands derived from this compound, particularly Schiff bases formed by condensation with compounds like salicylaldehyde, typically act as tridentate ligands. sci-hub.se The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. byjus.comumanitoba.ca In these cases, the ligands coordinate to the metal center through three donor atoms, characterized as an NNO donor set. sci-hub.se

The specific donor atoms involved in coordination are:

The nitrogen atom of the quinoline ring. sci-hub.se

The nitrogen atom of the hydrazine moiety.

The phenolate (B1203915) oxygen atom from the salicylaldehyde component. sci-hub.se

Optimized Geometries of Metal Complexes (Computational Studies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized geometries of metal complexes derived from this compound. sci-hub.sebendola.comnih.gov These studies provide valuable insights into the three-dimensional structure and bonding within the complexes, complementing experimental data from techniques like X-ray crystallography. nih.govresearchgate.net

For cobalt(II) complexes with Schiff base ligands derived from substituted hydrazino quinolines, DFT calculations using the B3LYP functional and LANL2DZ basis set have been employed to optimize the structures. sci-hub.se These theoretical studies have confirmed a distorted octahedral geometry for the cobalt(II) complexes. sci-hub.se The calculations support the experimental findings that the ligand coordinates in a tridentate NNO fashion. sci-hub.se

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound are of significant interest due to their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). sci-hub.se

UV-Vis and Photoluminescence Spectral Analysis

The electronic properties of these complexes are often investigated using UV-Visible and photoluminescence spectroscopy. sci-hub.seekb.eg The UV-Vis absorption spectra of these complexes typically exhibit bands corresponding to π-π* transitions within the aromatic rings of the ligand and charge transfer transitions between the ligand and the metal (LMCT). researchgate.netekb.eg

For instance, cobalt(II) complexes of substituted hydrazino quinoline Schiff bases show absorption bands that can be analyzed to determine ligand field parameters like the crystal field splitting energy (Dq) and the Racah interelectronic repulsion parameter (B). ekb.eg These parameters provide information about the geometry and the nature of the metal-ligand bond. ekb.eg

Magnetic Susceptibility and Anisotropy Studies

Magnetic susceptibility measurements are crucial for determining the magnetic properties of these transition metal complexes, including their spin state and magnetic anisotropy (also known as zero-field splitting, ZFS). nih.govosti.gov

For high-spin cobalt(II) complexes, which have a d⁷ electronic configuration, the magnetic moment can provide information about the geometry of the complex. nih.gov Octahedral Co(II) complexes are expected to have magnetic moments corresponding to three unpaired electrons. ekb.eg However, the actual measured magnetic moments can be influenced by factors such as spin-orbit coupling and distortions from ideal geometry. nih.govosti.gov

Magnetic anisotropy describes the directional dependence of a material's magnetic properties. nih.govmdpi.com In Co(II) complexes, large magnetic anisotropy can arise from the non-zero orbital angular momentum in the ground state, particularly in octahedral and trigonal prismatic geometries. osti.gov This property is of interest for the development of single-molecule magnets (SMMs). nih.gov The magnitude and sign of the axial ZFS parameter (D) indicate whether the magnetic moments prefer to align along a specific axis (easy-axis anisotropy, negative D) or in a plane (easy-plane anisotropy, positive D). nih.govmdpi.com For some octahedral Co(II) complexes, a large and negative D value has been observed, indicating significant easy-axis magnetic anisotropy. osti.gov

Electrochemical Properties of Derived Metal Complexes

The electrochemical behavior of metal complexes derived from this compound can be investigated using techniques like cyclic voltammetry. semnan.ac.ir These studies provide information about the redox properties of the complexes, including the stability of different oxidation states of the metal ion and the reversibility of electron transfer processes.

The redox potentials of these complexes are influenced by the nature of the ligand, the coordination geometry, and the substituents on the quinoline ring. The electrochemical data can be used to understand the electronic communication between the metal center and the ligand framework. For instance, the HOMO and LUMO energy levels, which can be calculated using DFT, are related to the oxidation and reduction potentials of the complex, respectively. The electrochemical properties are important for potential applications in areas such as catalysis and sensor technology.

Advanced Applications in Chemical and Materials Sciences

2,6-Dimethyl-4-Hydrazinoquinoline as a Versatile Building Block in Complex Organic Synthesis

This compound serves as a pivotal starting material, or "building block," for the creation of more complex organic molecules. cymitquimica.com Its hydrazino group is particularly reactive and can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. beilstein-journals.org These reactions are fundamental in constructing larger, more intricate molecular frameworks.

The resulting hydrazone derivatives of this compound are themselves important intermediates. They can be further modified through cyclization reactions to generate a variety of heterocyclic compounds. beilstein-journals.org For example, reaction with diketones can lead to the formation of pyrazole (B372694) derivatives. smolecule.com The quinoline (B57606) portion of the molecule also allows for further functionalization, adding to its synthetic utility. This versatility makes this compound a key component in the synthesis of compounds with potential biological and pharmacological activities. smolecule.com

Development of Fluorescent Probes and Chemosensors based on the this compound Scaffold

The quinoline scaffold, a key feature of this compound, is known for its inherent fluorescence properties. crimsonpublishers.com This has led to its use in the development of fluorescent probes and chemosensors, which are molecules designed to detect specific ions or molecules. crimsonpublishers.comnih.gov The hydrazino group can be reacted with other molecules to create Schiff bases, which can act as receptors for specific analytes. researchgate.netresearchgate.net

When these probes bind to their target, such as a metal ion, it can cause a change in their fluorescence, either turning it "on" or "off" or shifting the color of the light emitted. researchgate.netmdpi.com This change allows for the detection and quantification of the target analyte. For instance, quinoline-based hydrazone derivatives have been developed as fluorescent sensors for the detection of metal ions like zinc (Zn²⁺), cadmium (Cd²⁺), and indium (In³⁺). mdpi.comnanobioletters.com These sensors often exhibit high selectivity and sensitivity, making them valuable tools in environmental monitoring and biological imaging. researchgate.netnih.gov The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PET), where the binding of the analyte alters the electronic properties of the molecule and thus its fluorescence. researchgate.netmdpi.com

Table 1: Examples of Fluorescent Probes Based on Quinoline Hydrazone Scaffolds

| Probe Name | Target Analyte(s) | Detection Mechanism | Application |

| (E)-5-(diethylamino)-2-((2-(quinolin-2-yl)hydrazono)methyl)phenol | In³⁺ and Zn²⁺ | Turn-on fluorescence | Metal ion detection nanobioletters.com |

| 4′-quinolin-2-yl-[2, 2′; 6′, 2′′] terpyridine | Cd²⁺ | Ratiometric fluorescence | Metal ion detection in aqueous systems mdpi.com |